Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate
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Overview
Description
Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a methyl ester group and a benzoyl group that is further substituted with methoxy and nitro groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate typically involves the condensation of a pyrrole derivative with a benzoyl chloride derivative. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzoyl chloride with methyl pyrrole-2-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1-(4,5-dimethoxy-2-aminobenzoyl)pyrrole-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylic acid.
Scientific Research Applications
Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethoxy-2-nitrobenzoate: Similar structure but lacks the pyrrole ring.
Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate: Similar pyrrole ring structure but with different substituents.
Methyl 1-(4,5-dimethoxy-2-aminobenzoyl)pyrrole-2-carboxylate: Reduction product of the nitro compound.
Uniqueness
Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate is unique due to the presence of both the nitrobenzoyl and pyrrole moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
82635-52-7 |
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Molecular Formula |
C15H14N2O7 |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H14N2O7/c1-22-12-7-9(11(17(20)21)8-13(12)23-2)14(18)16-6-4-5-10(16)15(19)24-3/h4-8H,1-3H3 |
InChI Key |
ZUJVYOLKIXJLIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2C=CC=C2C(=O)OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
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